

A Technical Guide to the Discovery and Synthesis of Ro 04-5595

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Compound of Interest		
Compound Name:	Ro 04-5595	
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This document provides an in-depth overview of **Ro 04-5595**, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its discovery, mechanism of action, synthesis, and key experimental protocols.

Discovery and Background

Ro 04-5595 is a tetrahydroisoquinoline derivative first synthesized in the early 1960s at Hoffmann-La-Roche.[1][2] It is a close structural analogue of the non-narcotic analogsic Versidyne (also known as Methofoline or Ro 4-1778/1).[1][2] The primary structural distinction is the presence of a free phenolic hydroxyl group at the 7-position in **Ro 04-5595**, whereas Versidyne has a methoxy group at the same position.[1] This modification is critical for its selective activity at the NMDA receptor.

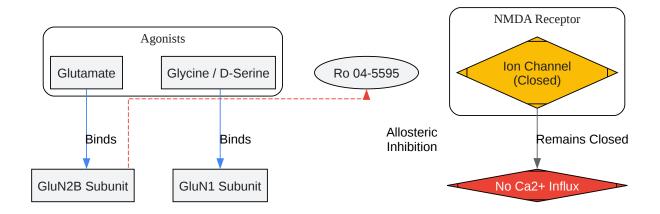
Mechanism of Action

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[1][3]

Ro 04-5595 functions as a selective, non-competitive antagonist of NMDA receptors that contain the GluN2B subunit.[1][4] It exerts its inhibitory effect by binding to an allosteric site located at the interface of the N-terminal domains of the GluN1 and GluN2B subunits.[5] In silico modeling studies suggest that **Ro 04-5595** binds to the EVT-101 binding pocket, which is



distinct from but overlaps with the well-known ifenprodil binding site.[6] This binding prevents the conformational changes necessary for channel opening and subsequent calcium influx, effectively inhibiting receptor function independently of the endogenous glutamate concentration.[1]



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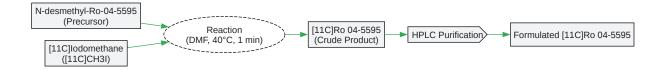
Fig. 1: Allosteric inhibition of the NMDA receptor by **Ro 04-5595**.

Synthesis

The synthesis of **Ro 04-5595**, particularly its radiolabeled form ([11C]**Ro 04-5595**) for Positron Emission Tomography (PET) studies, is well-documented. The process involves the N-methylation of a desmethyl precursor.

- Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline).[1][2]
- Reaction: The radiosynthesis is achieved through N-methylation using [11C]iodomethane
 ([11C]CH3I).[1][2] The reaction is typically performed in dimethylformamide (DMF) at 40°C
 for one minute, often employing the "captive solvent" method for efficient radiolabeling.[1][2]
 [7]





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Fig. 2: General workflow for the radiosynthesis of [11C]Ro 04-5595.

Quantitative Data

The pharmacological and radiosynthetic properties of **Ro 04-5595** have been characterized in multiple studies.

Table 1: Binding Affinity and Potency

Parameter	Value	Method / Conditions	Reference(s)
Ki	31 nM	Selective antagonist for GluN2B	
Ki	2 nM	Relative to [3H]ifenprodil in rat brain slices	[1][2]
Kd	20 ± 3 nM	Competitive binding studies	[8]
EC50	186 ± 32 nM	Inhibition of calcium influx	[6]

| Ki (off-target) | 66 nM | Mu opioid receptor (MOR) |[8] |

Table 2: Radiosynthesis and In Vivo PET Imaging Data for [11C]Ro 04-5595



Parameter	Value	Species / Conditions	Reference(s)
Radiochemical Yield	13 ± 3%	End of synthesis	[1][2][8]
Radiochemical Purity	>98%	HPLC	[1][2][8]
Molar Activity	12–43 MBq/nmol	At injection	[1][2]
Synthesis Time	45–50 min	Total duration	[1]
Peak SUV	~0.7	Rat brain	[1][2]

| Washout t1/2 | ~20 min | Rat brain |[1] |

Key Experimental Protocols

This protocol is adapted from the method described by Jakobsson et al. (2019).[1][2]

- Precursor Preparation: Dissolve the N-desmethyl-Ro-04-5595 precursor in dimethylformamide (DMF).
- Radiolabeling: Produce [11C]lodomethane ([11C]CH3I) from cyclotron-produced [11C]CO2.
- Reaction: Introduce the [11C]CH3I into the precursor solution. Perform the N-methylation reaction at 40°C for 1 minute using the captive solvent method.[1][2][7]
- Purification: Quench the reaction and purify the resulting [11C]Ro 04-5595 using reversephase high-performance liquid chromatography (RP-HPLC).
- Formulation: Collect the radioactive product fraction, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in a sterile solution (e.g., saline with ethanol) for intravenous injection.
- Quality Control: Verify the radiochemical purity and molar activity of the final product before
 use.

This protocol is based on methodologies for assessing receptor binding in brain tissue.[9][10]

Foundational & Exploratory





- Tissue Preparation: Thaw cryostat-cut rodent brain sections (e.g., 20 μm coronal sections) at room temperature for 15 minutes.
- Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash away endogenous ligands.[9]
- Incubation: Incubate the sections with a solution containing [3H]Ro 04-5595 (e.g., 5-20 nM) in fresh buffer for 90 minutes.[9][11] For determining non-specific binding, co-incubate a parallel set of slides with a high concentration of a competing ligand (e.g., 10 μM unlabeled Ro 04-5595 or Ro 25-6981).[10]
- Washing: Wash the sections in ice-cold Tris-HCl buffer (e.g., 3 x 5 minutes) followed by a brief dip in ice-cold deionized water to remove unbound radioligand.[9]
- Drying and Exposure: Thoroughly dry the sections in a stream of cold air. Appose the dried sections to a tritium-sensitive phosphor imaging plate or film for 4-5 weeks.[9]
- Analysis: Quantify the binding density in various brain regions using appropriate imaging analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

This protocol describes a general method for analyzing radiometabolites in plasma and brain tissue following tracer injection.[9]

- Sample Collection: At a predetermined time point (e.g., 15 minutes) post-injection of [11C]Ro
 04-5595, collect a terminal blood sample and dissect the brain.[9]
- Sample Preparation (Plasma): Centrifuge the blood sample to separate plasma. Precipitate
 proteins by adding an equal volume of acetonitrile, vortex, and centrifuge to collect the
 supernatant.
- Sample Preparation (Brain): Homogenize the dissected brain tissue in a suitable buffer or solvent (e.g., acetonitrile/water mixture). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
- HPLC Analysis: Inject the supernatant samples (100-200 μL) onto an RP-HPLC system (e.g., Xterra RP C18 column) equipped with a radioactivity detector.[9]



- Elution: Elute the samples using an isocratic or gradient mobile phase (e.g., 45% 0.1% phosphoric acid in water and 55% acetonitrile) at a constant flow rate (e.g., 0.3 mL/min).[9]
- Data Analysis: Analyze the resulting radio-chromatogram to determine the percentage of radioactivity corresponding to the intact parent tracer versus its radioactive metabolites.

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